molecular formula C7H7Cl2N B3360024 2-(Dichloromethyl)-3-methylpyridine CAS No. 88237-09-6

2-(Dichloromethyl)-3-methylpyridine

Cat. No.: B3360024
CAS No.: 88237-09-6
M. Wt: 176.04 g/mol
InChI Key: MEVPEUYGIYGMDZ-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-3-methylpyridine is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(dichloromethyl)-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-3-2-4-10-6(5)7(8)9/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVPEUYGIYGMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50523375
Record name 2-(Dichloromethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88237-09-6
Record name 2-(Dichloromethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of Academic Interest

The study of pyridine (B92270) and its derivatives has a rich history dating back to the 19th century. The parent compound, pyridine, was first isolated from bone oil in 1849. The subsequent exploration of its chemistry led to the development of a wide array of substituted pyridines. The industrial production of 3-methylpyridine (B133936) (3-picoline), a related compound, is achieved through the reaction of acrolein with ammonia (B1221849) over a heterogeneous oxide catalyst. nih.gov This process also yields significant amounts of pyridine. nih.gov

Strategic Importance in Modern Synthetic Chemistry

The strategic importance of 2-(Dichloromethyl)-3-methylpyridine lies in its potential as a key intermediate for the synthesis of complex, biologically active molecules. Pyridine-based compounds are integral to a significant portion of agrochemicals, including fungicides, insecticides, and herbicides. nih.govresearchgate.net Furthermore, they are prevalent in a large number of pharmaceuticals. nih.gov

By analogy with closely related structures, this compound is a valuable precursor for creating a diverse range of derivatives. For instance, the related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, is a key intermediate in the synthesis of Dexlansoprazole, a widely used proton pump inhibitor for treating gastroesophageal reflux disease. nih.gov Similarly, other substituted pyridines are foundational to the synthesis of blockbuster drugs like omeprazole (B731) and lansoprazole. rjpbcs.comjocpr.com The dichloromethyl group in this compound can be readily transformed into other functional groups, such as aldehydes or carboxylic acids, which opens up a plethora of synthetic possibilities for creating novel compounds with potential pharmaceutical or agricultural applications.

Unique Structural Features and Their Implications for Chemical Reactivity

Established Synthetic Routes and Reaction Pathways

The traditional synthesis of this compound primarily relies on the direct chlorination of its readily available precursor, 2,3-lutidine (2,3-dimethylpyridine).

Conventional Multi-Step Synthesis Strategies

The most established method for preparing this compound involves the free-radical chlorination of 2,3-lutidine. This process is typically carried out by reacting 2,3-lutidine with elemental chlorine in an inert solvent. The reaction proceeds stepwise, allowing for the formation of mono-, di-, and trichlorinated products at the 2-methyl group. To obtain the desired dichloromethyl derivative, careful control of the reaction conditions is crucial.

A key aspect of this synthesis is the in-situ formation of hydrogen chloride (HCl) as a byproduct. Since pyridine derivatives are basic, the generated HCl readily reacts with the starting material or the product to form the corresponding hydrochloride salt. This salt formation can hinder the progress of the chlorination reaction. google.com Therefore, the presence of a hydrochloric acid binding agent, such as an inorganic carbonate, is essential to neutralize the HCl and allow the reaction to proceed to completion. google.com

The precursor, 2,3-lutidine, is a commercially available compound. sigmaaldrich.com Alternatively, it can be synthesized through various methods, including the condensation of acetaldehyde, formaldehyde, and ammonia (B1221849) over a catalyst.

Another important precursor is 2,3-dimethylpyridine-N-oxide, which can be synthesized by the oxidation of 2,3-lutidine. chemicalbook.com The N-oxide is often used to activate the methyl group at the 2-position, facilitating subsequent substitution reactions. One method for its preparation involves the reaction of 2,3-lutidine with hydrogen peroxide in the presence of a catalyst like phosphotungstic acid, achieving a high yield and purity. chemicalbook.com

Optimization of Reaction Conditions and Yields in Reported Procedures

The optimization of reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of byproducts. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants.

In the direct chlorination of 2,3-lutidine, maintaining a reaction temperature between 40 and 80 °C is recommended. google.com This temperature range is a balance between achieving a sufficient reaction rate and preventing excessive formation of the trichlorinated byproduct. The reaction is typically carried out in an inert solvent like carbon tetrachloride. google.com

For the synthesis of the precursor 2,3-dimethylpyridine-N-oxide from 2,3-lutidine, a reported optimized procedure using phosphotungstic acid as a catalyst and 35% hydrogen peroxide as the oxidant at 85 °C for 5 hours resulted in a yield of 99.8% with 96% purity. chemicalbook.com The table below summarizes the optimized conditions for this specific reaction.

Table 1: Optimized Conditions for the Synthesis of 2,3-Dimethylpyridine-N-oxide
ParameterConditionReference
Starting Material2,3-Lutidine chemicalbook.com
Oxidant35% Hydrogen Peroxide chemicalbook.com
CatalystPhosphotungstic Acid chemicalbook.com
Temperature85 °C chemicalbook.com
Reaction Time5 hours chemicalbook.com
Yield99.8% chemicalbook.com
Purity96% chemicalbook.com

Advanced and Novel Synthetic Approaches

In recent years, there has been a growing emphasis on developing more efficient, selective, and environmentally friendly methods for chemical synthesis. This trend has led to the exploration of advanced synthetic approaches for producing this compound and its precursors.

Catalytic Synthesis Innovations and Mechanisms

Catalysis plays a pivotal role in modern organic synthesis. In the context of synthesizing precursors for this compound, catalytic innovations have been significant. For instance, the N-oxidation of 2,3-lutidine can be efficiently catalyzed by ruthenium trichloride (B1173362) (RuCl₃) using molecular oxygen as the primary oxidant. orientjchem.org This method offers high yields under mild reaction conditions. orientjchem.org

The selective chlorination of C(sp³)–H bonds is a challenging yet highly desirable transformation. Recent advancements have focused on the use of metal catalysts and novel radical initiators to achieve high site selectivity. While not yet specifically reported for this compound, methods for the selective chlorination of tertiary and benzylic C(sp³)–H bonds using copper(II) chloride complexes in conjunction with an azidoiodinane reagent have been developed. nih.gov These approaches generate a selective hydrogen atom abstractor under mild conditions, leading to high yields of the corresponding chlorides. nih.gov Such catalytic systems hold promise for the future development of more selective methods for the dichlorination of 2,3-lutidine.

Green Chemistry Principles in Synthesis Design and Implementation

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The conventional synthesis of this compound, which uses elemental chlorine and chlorinated solvents, presents several environmental and safety concerns.

In line with green chemistry principles, alternative chlorinating agents are being explored. For example, trichloroisocyanuric acid (TCCA) has been used for the allylic chlorination of a related compound, demonstrating its potential as a safer and more efficient chlorine source. orientjchem.org The use of hydrogen peroxide as an oxidant in the synthesis of 2,3-dimethylpyridine-N-oxide is another example of a greener approach, as it is a highly atom-economical and environmentally benign reagent. orientjchem.org Furthermore, the development of catalytic processes, as mentioned in the previous section, contributes to greener synthesis by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. The use of water as a solvent in certain steps, where feasible, can also significantly improve the environmental profile of the synthesis.

Applications of Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and easier scalability compared to traditional batch processes. nih.gov While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the synthesis of related methylpyridines has been successfully demonstrated using a continuous flow setup. nih.govmdpi.com

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is fundamentally reliant on the availability of appropriately substituted pyridine precursors. The methodologies for creating these foundational scaffolds and the subsequent transformations are pivotal.

Synthesis of Key Pyridine Scaffolds

The assembly of the 3-methylpyridine skeleton bearing a functional group at the 2-position, which can be a precursor to the dichloromethyl group, can be approached in several ways. Common strategies often involve the cyclization of acyclic precursors or the modification of existing pyridine rings.

One of the foundational precursors is 2-chloro-3-methylpyridine . Industrially, this compound is often produced through the site-specific chlorination of 3-methylpyridine. chemicalbook.com This process typically involves the epoxidation of 3-methylpyridine followed by chlorination, which yields a mixture of 2-chloro-3-methylpyridine and its isomer, 2-chloro-5-methylpyridine (B98176). chemicalbook.comgoogle.com The separation of these isomers is a significant challenge, with one patented method involving the selective hydrodechlorination of the unwanted 2-chloro-5-methylpyridine using a Pd/C catalyst. google.com

Another key intermediate is 2-amino-3-methylpyridine (also known as 2-amino-3-picoline). Its synthesis can be achieved through various routes. One method involves the reaction of 2-chloropyridine (B119429) derivatives with amines. nih.gov A novel synthesis of 2-amino-3-picoline has been reported, highlighting its importance as a building block. guidechem.com Furthermore, multicomponent reactions offer an efficient pathway to substituted 2-aminopyridines from enaminones, malononitrile, and primary amines. nih.gov

The synthesis of polysubstituted pyridines can also be achieved through methods like the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) carbonyl compound to yield a trisubstituted pyridine with complete regiocontrol. beilstein-journals.org The Hantzsch pyridine synthesis, a classic method, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine. baranlab.org Modifications of these traditional methods continue to be an active area of research to improve yields and substrate scope. nih.gov

The table below summarizes some of the key pyridine precursors and their synthetic approaches.

PrecursorSynthetic MethodKey Features
2-Chloro-3-methylpyridine Chlorination of 3-methylpyridine N-oxideYields a mixture of isomers requiring separation. chemicalbook.comgoogle.com
2-Amino-3-methylpyridine From 2-chloropyridine derivatives; multicomponent reactionsVersatile intermediate for further functionalization. nih.govnih.gov
Substituted Pyridines Bohlmann-Rahtz synthesisProvides high regiocontrol for trisubstituted pyridines. beilstein-journals.org
Symmetrical Pyridines Hantzsch synthesisA classic method involving condensation and oxidation. baranlab.org

Methodologies for Introducing the Dichloromethyl Moiety

The introduction of the dichloromethyl group onto the pyridine ring is a critical step in the synthesis of the target compound. This can be achieved through various chlorination strategies.

A direct approach involves the chlorination of a methyl group at the 2-position of the pyridine ring. For instance, the synthesis of 2-(chloromethyl)pyridine (B1213738) can be achieved by reacting 2-methylpyridine-N-oxide with a chlorinating agent like phosgene. google.com Further chlorination could potentially lead to the dichloromethyl derivative. Another method involves the direct chlorination of 2-picoline with chlorine, though this can result in a mixture of mono-, di-, and trichloromethylpyridines. google.com

A Russian patent describes a method for the synthesis of 3-dichloromethylpyridine by reacting pyridine with carbon tetrachloride and methanol (B129727) in the presence of an iron(II) bromide catalyst. google.com This method achieves a 35% yield of the desired product with high selectivity. google.com While this is for the 3-substituted isomer, similar radical-based dichloromethylation approaches could potentially be adapted for 2-substituted pyridines.

The reaction of pyridine derivatives with dichloromethane can also lead to the formation of methylenebispyridinium dichlorides under ambient conditions, which involves the incorporation of a CH2Cl group. pdx.edu While not a direct dichloromethylation, it demonstrates the reactivity of pyridine with chlorinated solvents.

A plausible route to this compound could involve the chlorination of 2,3-dimethylpyridine (2,3-lutidine). The synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, involves the allylic chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) using trichloroisocyanuric acid. orientjchem.org This suggests that selective chlorination of one of the methyl groups in 2,3-lutidine is feasible, which could then be further chlorinated to the dichloromethyl stage.

The table below outlines methodologies for introducing chloro- and dichloromethyl groups onto a pyridine scaffold.

MethodReagentsSubstrateProduct
Chlorination of Methyl Group Chlorine gas2-Picoline2-(Chloromethyl)pyridine, 2-(Dichloromethyl)pyridine, 2-(Trichloromethyl)pyridine google.com
Reaction with Chlorinating Agent Phosgene2-Methylpyridine-N-oxide2-(Chloromethyl)pyridine google.com
Dichloromethylation Carbon tetrachloride, Methanol, FeBr2Pyridine3-Dichloromethylpyridine google.com
Allylic Chlorination Trichloroisocyanuric acid2,3-Dimethyl-4-(methylsulfonyl)pyridine2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine orientjchem.org

Stereochemical and Regiochemical Control in Synthetic Processes

The synthesis of a specifically substituted pyridine like this compound requires precise control over the placement of functional groups (regiochemistry) and, in the case of chiral molecules, their spatial arrangement (stereochemistry). While this compound itself is not chiral, stereochemical considerations can be important in the synthesis of its precursors or in catalytic processes.

Regiochemical control is a significant challenge in the functionalization of pyridine rings. For example, the direct alkylation of pyridine often leads to a mixture of regioisomers. nih.gov To address this, blocking groups can be employed to direct functionalization to a specific position. nih.gov In the context of synthesizing the precursor 2-chloro-3-methylpyridine, the chlorination of 3-methylpyridine N-oxide yields both the 2-chloro and 2-chloro-5-methyl isomers, necessitating separation. google.com

The development of regioselective synthetic methods is crucial. For instance, the addition of Grignard reagents to pyridine N-oxides can be highly regioselective, affording 2-substituted pyridines. rsc.orgrsc.org Similarly, the Minisci reaction, a radical-based C-H functionalization, can be directed to the C4 position of pyridines using a blocking group strategy. nih.gov For the synthesis of 2,3,5-trisubstituted pyridines, versatile building blocks have been developed to allow for regioselective derivatization at the 2, 3, and 5 positions. acs.org

Stereochemical control becomes relevant when asymmetric centers are present in intermediates or when chiral catalysts are used. While the final target molecule is achiral, the synthesis of chiral piperidines, the saturated analogues of pyridines, often involves stereoselective dearomatization of activated pyridines. acs.org Recent advances have focused on the catalytic stereoselective dearomatization of pyridines to access enantioenriched piperidines, which are important scaffolds in medicinal chemistry. mdpi.com These methods often involve the activation of the pyridine ring as a pyridinium (B92312) salt and the use of transition-metal catalysts with chiral ligands to control the stereochemical outcome of nucleophilic additions. mdpi.com The principles of stereocontrol in these systems could potentially be applied to reactions involving prochiral intermediates in the synthesis of complex pyridine derivatives.

The table below highlights strategies for achieving regiochemical and stereochemical control in pyridine synthesis.

Control TypeStrategyExample
Regiochemical Use of blocking groupsC4-alkylation of pyridines via a maleate-derived blocking group in Minisci reactions. nih.gov
Regiochemical Directed functionalizationRegioselective addition of Grignard reagents to pyridine N-oxides to form 2-substituted pyridines. rsc.orgrsc.org
Stereochemical Catalytic asymmetric dearomatizationSynthesis of chiral piperidines from activated pyridines using chiral catalysts. acs.orgmdpi.com
Stereochemical Use of chiral ligandsModulation of metal ion affinity and optical response in pyridyl-containing ligands. nih.gov

Reactivity Profiling of the Dichloromethyl Group

The dichloromethyl group, attached to the electron-deficient pyridine ring, exhibits a unique reactivity profile, participating in a variety of transformations including nucleophilic substitutions, eliminations, hydrolytic conversions, and reductions.

Nucleophilic Substitution Reaction Mechanisms

The dichloromethyl group in this compound is susceptible to nucleophilic attack. The reaction with nucleophiles can proceed through a sequential substitution of the two chlorine atoms. The mechanism of these substitutions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Generally, the reaction of pyridine derivatives with dihalomethanes proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the case of this compound, a nucleophile (Nu⁻) attacks the electrophilic carbon of the dichloromethyl group, leading to the displacement of a chloride ion in a concerted step. This forms a monochlorinated intermediate, which can then undergo a second SN2 reaction to yield the disubstituted product.

The proposed mechanism involves two consecutive SN2 reactions. acs.orgrsc.org The first substitution is typically the rate-determining step. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the dichloromethyl carbon, facilitating the nucleophilic attack. However, the presence of the adjacent methyl group at the 3-position may introduce some steric hindrance, potentially affecting the reaction rate compared to an unsubstituted analogue.

Table 1: Representative Kinetic Data for SN2 Reactions of Dichloromethane with Pyridine Derivatives

Pyridine DerivativeNucleophileSolventSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
4-(Dimethylamino)pyridinePyridineDichloromethanek₁ = 2.56 x 10⁻⁸, k₂ = 4.29 x 10⁻⁴

Note: This data is for the reaction of dichloromethane with 4-(dimethylamino)pyridine and serves as a representative example of the kinetics of nucleophilic substitution on a dichloromethyl-like group attached to a pyridine derivative.

Elucidation of Elimination Reaction Pathways

Under the influence of a strong base, this compound can undergo elimination reactions. The most probable pathway is an E2 (bimolecular elimination) mechanism, where a proton from the dichloromethyl group is abstracted by the base simultaneously with the departure of a chloride ion. ucalgary.ca This would lead to the formation of a 2-(chloromethylidene)-3-methyl-1,2-dihydropyridine intermediate.

The regioselectivity of this elimination is predetermined by the structure of the substrate. The acidity of the proton on the dichloromethyl group is enhanced by the two chlorine atoms and the electron-withdrawing pyridine ring, making it susceptible to abstraction by a strong, non-nucleophilic base. The stability of the resulting conjugated system in the product also favors the elimination process. ucalgary.ca

Mechanistic Aspects of Hydrolytic Transformations

The hydrolysis of the dichloromethyl group in this compound to the corresponding aldehyde, 3-methylpyridine-2-carbaldehyde, is a crucial transformation. This reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. quora.com

In aqueous media, the hydrolysis of benzylic dichlorides, which are structurally analogous to this compound, can proceed via an SN1 pathway. quora.com This would involve the slow, rate-determining departure of a chloride ion to form a resonance-stabilized carbocation. The positive charge would be delocalized into the pyridine ring. This carbocation is then rapidly attacked by water. Subsequent loss of a proton and repetition of the process for the second chlorine atom would yield a geminal diol, which readily dehydrates to the aldehyde. The hydrolysis rate for side-chain chlorides generally follows the sequence: benzyl (B1604629) chloride < benzal chloride < benzotrichloride, suggesting that the presence of more chlorine atoms stabilizes the carbocation intermediate. sciencemadness.org

Alternatively, under neutral or basic conditions with a good nucleophile like water, an SN2 mechanism can also be operative. quora.com

Table 2: Proposed Intermediates in the Hydrolysis of this compound

IntermediateStructureRole in Mechanism
α-Chloro-3-methyl-2-pyridyl-methyl cation[C₅H₃N(CH₃)(CHCl)]⁺Key intermediate in the SN1 pathway
2-(Chlorohydroxymethyl)-3-methylpyridineC₅H₃N(CH₃)(CH(OH)Cl)Intermediate after the first nucleophilic attack
3-Methyl-2-pyridyl-gem-diolC₅H₃N(CH₃)(CH(OH)₂)Unstable intermediate that dehydrates to the aldehyde

Reductive Transformation Mechanisms

The dichloromethyl group can be reduced to a methyl group. This transformation is typically achieved through catalytic hydrogenation or using reducing agents like zinc in acidic media. The mechanism of catalytic hydrogenation involves the oxidative addition of the C-Cl bond to the metal catalyst surface, followed by hydrogenolysis.

Reductive dehalogenation of aryl chlorides can be achieved using palladium-on-carbon as a catalyst under neutral conditions. organic-chemistry.org The reaction proceeds by the sequential replacement of chlorine atoms with hydrogen. The first dechlorination is generally faster than the second. The choice of reducing agent and conditions is critical to prevent the reduction of the pyridine ring itself.

Reactivity of the Pyridine Heterocyclic Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to electrophilic attack.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom. quimicaorganica.orgquora.com The nitrogen atom and the electron-withdrawing dichloromethyl group both decrease the electron density of the ring, making it less nucleophilic. However, the presence of the electron-donating methyl group at the 3-position can partially counteract this deactivation.

When EAS does occur, it is predicted to take place at the positions meta to the nitrogen atom (positions 3 and 5) to avoid the formation of an unstable cationic intermediate with a positive charge on the nitrogen. quora.comquora.com In the case of this compound, the directing effects of the substituents must be considered. The methyl group is an ortho, para-director, while the dichloromethyl group is a meta-director.

Considering the combined effects:

Position 4: Activated by the methyl group (ortho) but deactivated by the dichloromethyl group (meta) and the pyridine nitrogen (para).

Position 5: Activated by the methyl group (meta) and directed by the dichloromethyl group (meta), and it is a meta position relative to the nitrogen.

Position 6: Deactivated by both the dichloromethyl group (ortho) and the pyridine nitrogen (ortho).

Therefore, electrophilic substitution is most likely to occur at the 5-position , which is meta to both the deactivating nitrogen and the dichloromethyl group, and also benefits from some activation from the methyl group. The reaction would proceed via the standard EAS mechanism involving the formation of a Wheland intermediate (a sigma complex), followed by deprotonation to restore aromaticity. wikipedia.org Harsh reaction conditions, such as high temperatures and strong acids, are typically required for such transformations on deactivated pyridine rings. quimicaorganica.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ElectrophileReagentsPredicted Major Product
NO₂⁺HNO₃/H₂SO₄2-(Dichloromethyl)-3-methyl-5-nitropyridine
SO₃Fuming H₂SO₄This compound-5-sulfonic acid
Br⁺Br₂/FeBr₃2-(Dichloromethyl)-5-bromo-3-methylpyridine

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring is a fundamental transformation. The mechanism proceeds via a two-step addition-elimination sequence. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom of the ring, disrupting the aromaticity to form a high-energy anionic intermediate known as a Meisenheimer complex. In the second, faster step, a leaving group is expelled, and aromaticity is restored.

For pyridine and its derivatives, nucleophilic attack is strongly favored at the C-2 (ortho) and C-4 (para) positions. uci.edu This regioselectivity is due to the ability of the electronegative ring nitrogen to stabilize the negative charge of the Meisenheimer complex through resonance, a stabilization not possible for attack at the C-3 (meta) position. acs.org In the case of this compound, the pyridine nitrogen activates the C-2 and C-4 positions towards nucleophilic attack. The dichloromethyl group at C-2 and the methyl group at C-3 further modulate the ring's electronics and sterics.

However, direct SNAr on the pyridine ring of this compound, where a hydride or another ring substituent would act as the leaving group, is generally unfavorable compared to substitution at the side chain. The dichloromethyl group itself contains a highly electrophilic carbon atom, making it the primary site for nucleophilic attack via a standard bimolecular nucleophilic substitution (SN2) mechanism. semanticscholar.org

For SNAr to occur on the ring, significant activation is typically required. This can be achieved by introducing a strong electron-withdrawing group on the ring or by activating the pyridine itself. One advanced strategy involves the formation of N-phosphonium pyridinium intermediates, which dramatically increases the ring's electrophilicity and facilitates SNAr reactions even at ambient temperatures. nih.gov While the dichloromethyl group is electron-withdrawing, its effect is often insufficient to promote ring substitution over the much more facile side-chain reaction in the absence of a better leaving group on the ring.

Oxidation and Reduction Mechanisms of the Pyridine Ring

The nitrogen atom in the pyridine ring is susceptible to oxidation, a reaction that profoundly alters the electronic properties and subsequent reactivity of the molecule. The most common transformation is the formation of a pyridine-N-oxide. This reaction typically proceeds via the electrophilic attack of an oxidant, such as a peroxy acid (e.g., peroxybenzoic acid or m-CPBA), on the lone pair of electrons of the pyridine nitrogen. wikipedia.org The mechanism involves a concerted or stepwise transfer of an oxygen atom to the nitrogen.

Mechanism of N-Oxidation:

The nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic oxygen of the peroxy acid.

A proton is transferred, leading to the formation of the N-oxide and the corresponding carboxylic acid byproduct.

The resulting N-oxide group has a significant impact on the pyridine ring. It acts as an electron-donating group through resonance, increasing electron density at the C-2 and C-4 positions, making them more susceptible to electrophilic attack. Simultaneously, it is strongly electron-withdrawing through induction, which deactivates the ring towards electrophiles but further activates it for certain nucleophilic substitutions. scripps.edu This dual nature is exploited in synthesis; for instance, nitration of a pyridine-N-oxide occurs preferentially at the C-4 position.

Reduction mechanisms involving the pyridine ring primarily consist of two types: deoxygenation of the N-oxide and reduction of the aromatic ring itself. Deoxygenation is a common subsequent step in synthesis and can be achieved with various reducing agents, such as trivalent phosphorus compounds (e.g., PCl₃) or catalytic hydrogenation. The reduction of the pyridine ring to piperidine (B6355638) requires more powerful reducing conditions, typically heterogeneous catalysis with hydrogen gas (e.g., H₂/PtO₂) or dissolving metal reductions, due to the stability of the aromatic system.

Chemo- and Regioselectivity in Complex Reaction Systems

In molecules with multiple reactive sites like this compound, chemo- and regioselectivity are critical for controlling reaction outcomes.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. The dominant example for this compound is the selective reaction at the dichloromethyl side chain over the aromatic ring. In the presence of a nucleophile, such as a thiol or an amine, the substitution reaction occurs almost exclusively at the electrophilic sp³-hybridized carbon of the -CHCl₂ group, displacing a chloride ion. semanticscholar.org This SN2-type pathway is kinetically and thermodynamically more favorable than the SNAr pathway on the unsubstituted pyridine ring.

Regioselectivity dictates the position at which a reaction occurs when multiple similar sites are available. In potential SNAr reactions on the pyridine ring, selectivity is governed by the inherent electronic properties of the heterocycle. As discussed, attack is favored at the C-2 and C-4 positions. uci.edu Steric hindrance from the existing substituents, the dichloromethyl group at C-2 and the methyl group at C-3, would further influence the approach of a nucleophile. The C-2 position is sterically encumbered, suggesting that if an SNAr reaction were to occur, the C-4 and C-6 positions would be the most likely sites of attack.

Computational studies on related heterocyclic systems, such as dichloropyrimidines, have shown that regioselectivity can be accurately predicted by calculating the energy of the transition states for attack at different positions. A lower transition state energy corresponds to a faster reaction rate. For example, in one system, the transition state for attack at C-2 was found to be 0.76 kcal/mol lower in energy than for attack at C-4, correctly predicting the observed C-2 selectivity. wuxiapptec.com Similar principles apply to substituted pyridines, where subtle differences in activation energies, arising from electronic and steric effects, determine the final product distribution.

Transition State Characterization and Reaction Energetics from a Mechanistic Perspective

Understanding the energetics of a reaction pathway, particularly the structure and energy of its transition state (TS), provides deep mechanistic insight. For this compound, the two primary nucleophilic pathways (side-chain SN2 and ring SNAr) have vastly different energetic profiles.

The SN2 reaction at the dichloromethyl group proceeds through a single, well-defined transition state. In this TS, the nucleophile and the leaving group (chloride) are both partially bonded to the central carbon atom in a trigonal bipyramidal geometry. The reaction rate is determined by the height of the activation energy barrier (ΔE‡ or ΔG‡) to reach this TS. Computational studies using Density Functional Theory (DFT) have extensively modeled this process. The activation energy is sensitive to the nature of the nucleophile, the substrate, and the solvent. mdpi.comresearchgate.net For instance, increasing alkyl substitution on the carbon atom dramatically increases the SN2 activation barrier due to steric hindrance. nih.gov

The SNAr reaction on the pyridine ring involves a higher energy pathway. The transition state for the rate-determining first step closely resembles the Meisenheimer complex. Breaking the aromaticity of the pyridine ring incurs a significant energetic penalty, resulting in a much higher activation barrier compared to the SN2 side-chain reaction. DFT calculations can quantify this barrier and explain the observed lack of reactivity. nih.gov The stability of the intermediate, and thus the height of the activation barrier, is highly dependent on the ability of the ring and its substituents to delocalize the negative charge.

The following data tables, derived from computational studies on analogous systems, illustrate these energetic principles.

Table 1: Calculated Activation Energies (Ea) for a Model SN2 Reaction (X⁻ + CH₃Cl) This table demonstrates how reaction energetics change with the nucleophile and solvent in a model SN2 reaction, which is analogous to nucleophilic attack on the dichloromethyl side chain.

Nucleophile (X⁻)SolventActivation Energy (Ea) (kcal/mol)Reference
F⁻Gas Phase4.8 mdpi.com
Cl⁻Gas Phase10.3 mdpi.com
Cl⁻Cyclohexane12.2 researchgate.net
Cl⁻Acetonitrile (B52724)17.3 researchgate.net
Br⁻Gas Phase9.0 mdpi.com
I⁻Gas Phase8.0 mdpi.com

This is an interactive table. You can sort and filter the data.

Table 2: Calculated Free Energy Barriers (ΔG‡) for Nucleophilic Substitution on sp² Centers This table shows representative energy barriers for nucleophilic attack on sp²-hybridized carbons, analogous to an SNAr reaction on the pyridine ring. The higher energy barriers compared to the SN2 reaction are notable.

SubstrateNucleophileFree Energy Barrier (ΔG‡) (kcal/mol)Reference
Phenyl ChloroformatePyridine18.0 nih.gov
Ethyl ChloroformatePyridine19.3 nih.gov
Isopropenyl ChloroformatePyridine21.0 nih.gov
2,4-Dichloropyrimidine (Attack at C-2)NH₃~15-20 (estimated) wuxiapptec.com

This is an interactive table. You can sort and filter the data.

These energetic analyses confirm that nucleophilic attack will overwhelmingly favor the dichloromethyl side chain. The activation barrier for the SN2 pathway is significantly lower than that for the SNAr pathway, making the former the kinetically dominant process.

Derivatization and Chemical Transformations for Advanced Building Blocks

Functional Group Interconversions of the Dichloromethyl Moiety

The dichloromethyl group is a versatile functional handle, readily converted into other key chemical motifs such as aldehydes, carboxylic acids, and other halogenated analogues. These transformations significantly expand the synthetic utility of the parent compound.

The gem-dichloro functionality of 2-(dichloromethyl)-3-methylpyridine is a masked carbonyl group. Its hydrolysis provides a direct route to 2-formyl-3-methylpyridine, a valuable aldehyde precursor. This transformation is typically achieved under acidic conditions or by using reagents like silver nitrate (B79036) in aqueous ethanol, which facilitates the replacement of the chlorine atoms with hydroxyl groups, leading to an unstable gem-diol that readily eliminates water to form the aldehyde.

Further oxidation of the intermediate aldehyde, or direct, more vigorous hydrolysis of the dichloromethyl group, yields 3-methylpyridine-2-carboxylic acid, also known as 3-methylpicolinic acid. nih.govsigmaaldrich.com This carboxylic acid is a significant ligand in coordination chemistry and a precursor for amides and esters. sigmaaldrich.com The oxidation of the methyl group of 3-picoline using strong oxidizing agents like potassium permanganate (B83412) is another established, albeit different, route to this acid. google.com

Table 1: Synthesis of Aldehyde and Carboxylic Acid Derivatives

Starting MaterialTransformationProductProduct Name
This compoundHydrolysis2-Formyl-3-methylpyridinePyridine-2-carbaldehyde, 3-methyl-
This compoundHydrolysis & Oxidation3-Methylpyridine-2-carboxylic acid3-Methylpicolinic acid nih.govsigmaaldrich.com

The chlorine atoms of the dichloromethyl group can be exchanged for other halogens, leading to novel halogenated derivatives with altered reactivity and physical properties. A key transformation is the synthesis of 2-(difluoromethyl)-3-methylpyridine. uni.lu While direct fluorination can be challenging, an indirect method involves the dehydrofluorination of 1,4-dihydro-2-methyl-6-trifluoromethylpyridines, which can be synthesized from α,β-unsaturated trifluoromethyl ketones and enamines. clockss.org The use of a base combination like DBU and piperazine (B1678402) has proven effective for this transformation, providing a viable route to difluoromethyl-substituted pyridines. clockss.org

Other halogen exchange reactions, analogous to the Finkelstein reaction, can potentially be employed to synthesize 2-(dibromomethyl)- or 2-(diiodomethyl)-3-methylpyridine by treating the starting dichloro compound with an appropriate alkali metal bromide or iodide in a suitable solvent like acetone.

Table 2: Halogen Exchange Reactions

Starting MaterialKey Reagents/MethodProductProduct NameReference
This compoundHalogen Exchange (Fluorine)2-(Difluoromethyl)-3-methylpyridine2-(Difluoromethyl)-3-methylpyridine uni.luclockss.org
This compoundHalogen Exchange (Bromine)2-(Dibromomethyl)-3-methylpyridine2-(Dibromomethyl)-3-methylpyridineN/A

The dichloromethyl group can also be converted into valuable aminomethyl and hydroxymethyl functionalities. The synthesis of 2-(aminomethyl)-3-methylpyridine from the dichloromethyl precursor can be envisioned through nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent, followed by reduction or deprotection. Alternative routes to aminomethyl pyridines often involve the reduction of a nitromethyl group, which can be introduced by condensing a halopyridine with nitromethane. google.comgoogleapis.com For instance, a process for preparing 2-aminomethylpyridine derivatives involves the catalytic hydrogenation of 2-nitromethylpyridine intermediates. google.com

Conversion to the 2-(hydroxymethyl)-3-methylpyridine analogue typically requires the reduction of the corresponding aldehyde (2-formyl-3-methylpyridine). Alternatively, a related synthesis involves the conversion of a pyridine (B92270) methyl group into an acetoxymethyl group using acetic anhydride, which is subsequently hydrolyzed to the hydroxymethyl derivative. orientjchem.org This hydroxymethyl compound can then be converted back to a monochlorinated species using reagents like thionyl chloride. google.comorientjchem.org

Table 3: Formation of Aminomethyl and Hydroxymethyl Derivatives

Target Functional GroupGeneral Synthetic StrategyPotential IntermediateRelevant Synthetic Methods
-CH₂NH₂ (Aminomethyl)Nucleophilic substitution or reductive amination of the corresponding aldehyde2-Formyl-3-methylpyridineReduction of nitromethylpyridines google.comgoogleapis.com, C3-selective umpolung rsc.org
-CH₂OH (Hydroxymethyl)Reduction of the corresponding aldehyde2-Formyl-3-methylpyridineHydrolysis of acetoxymethylpyridines orientjchem.org

Functionalization Strategies for the Pyridine Ring System

Beyond modifying the dichloromethyl side chain, the pyridine ring itself offers multiple sites for functionalization, enabling the construction of more complex molecular architectures.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings. libretexts.org For a substrate like this compound, a common strategy would involve the introduction of a halogen atom (e.g., Br or I) onto the pyridine ring, typically at the C4 or C6 position, to create a suitable electrophilic partner for coupling.

Once the halo-substituted derivative is obtained, reactions like the Suzuki-Miyaura coupling can be employed to introduce aryl, heteroaryl, or alkyl groups. libretexts.org The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide catalyzed by a palladium complex, is widely used for its functional group tolerance and relatively mild conditions. nih.gov Studies on variously substituted halopyridines have demonstrated the regioselectivity of these couplings, which can be influenced by both steric and electronic factors. nih.gov

Table 4: Metal-Catalyzed Cross-Coupling Strategy

StepDescriptionExample ReactionKey Features
1Ring HalogenationBromination or Iodination at C4 or C6Creates a reactive site for cross-coupling.
2Cross-CouplingSuzuki-Miyaura, Stille, or Sonogashira couplingForms new C-C bonds, building molecular complexity. libretexts.orgnih.gov

Direct C-H functionalization represents a highly atom-economical approach to modifying heterocycles, avoiding the need for pre-functionalized starting materials. rsc.org For pyridine, its electron-deficient nature and the coordinating ability of the nitrogen atom present unique challenges and opportunities. rsc.orgresearchgate.net

Direct functionalization of the pyridine ring in this compound would likely occur at the electronically activated C4 or C6 positions. researchgate.net Various transition-metal-catalyzed methods have been developed for the C-H arylation, alkenylation, or alkylation of pyridines. Achieving meta-selectivity at the C5 position is significantly more challenging but is an area of active research, with strategies involving directing groups or temporary dearomatization sequences showing promise. researchgate.netnih.gov The development of C-H functionalization methods offers a powerful and sustainable route to novel derivatives that might be inaccessible through classical methods. acs.org

Table 5: Potential Sites for Direct C-H Functionalization

Position on Pyridine RingReactivityRationaleRelevant Approaches
C4FavoredElectronically activated position, susceptible to nucleophilic attack after N-activation or radical addition.Transition-metal catalysis, Minisci reaction. researchgate.net
C6FavoredElectronically activated (ortho to nitrogen), but sterically hindered by the C-substituent.Directed metalation, transition-metal catalysis. rsc.org
C5DisfavoredElectronically neutral (meta to nitrogen), requires specialized methods.Directing group strategies, dearomatization-rearomatization sequences. researchgate.netnih.gov

Annulation and Ring Modification Reactions

While specific literature detailing the annulation and ring modification reactions of this compound is not extensively available, the inherent reactivity of the dichloromethyl group suggests its significant potential in such transformations. The dichloromethyl group can be considered a masked aldehyde or a precursor to a carbene or a related reactive intermediate. This latent functionality opens avenues for various ring-forming reactions.

For instance, the dichloromethyl group can undergo hydrolysis to the corresponding aldehyde, 2-formyl-3-methylpyridine. This aldehyde is a classic precursor for a wide range of annulation reactions, including the Hantzsch pyridine synthesis, Bohlmann-Rahtz pyridine synthesis, and various multicomponent reactions to construct fused or spiro-heterocyclic systems.

Furthermore, under specific conditions, the dichloromethyl group could potentially be reduced to a monochloromethyl group or undergo dehydrochlorination to form a chloromethylidene intermediate. These species are highly reactive and could participate in cycloaddition reactions or reactions with binucleophiles to construct new heterocyclic rings fused to the pyridine core.

While direct examples are scarce for the title compound, the analogous reactivity of other halomethyl-substituted heterocycles supports this potential. For instance, DBU-promoted formal [4+2] annulation reactions of o-chloromethyl anilines with azlactones are known to produce 3,4-dihydroquinolin-2(1H)-one derivatives. A similar strategy applied to this compound could theoretically lead to novel fused pyridone systems.

Synthesis of Polycyclic and Fused Heterocyclic Systems utilizing this compound

The construction of polycyclic and fused heterocyclic systems is a cornerstone of medicinal and materials chemistry. The reactivity of this compound makes it a promising candidate for the synthesis of such complex scaffolds. The dichloromethyl group can serve as a dielectrophilic synthon, reacting with various dinucleophiles to form new rings.

One plausible strategy involves the reaction of this compound with 1,2-, 1,3-, or 1,4-dinucleophiles. For example, reaction with a 1,2-dinucleophile like ethylenediamine (B42938) could potentially lead to the formation of a fused dihydropyrazine (B8608421) ring. Similarly, reaction with 1,3-dinucleophiles such as 2-aminothiophenol (B119425) could yield fused thiazepine derivatives.

Although specific examples for this compound are not readily found in the literature, the synthesis of fused heterocycles from related starting materials is well-documented. For example, the metallation of 2-chloropyridine (B119429) followed by reaction with an electrophile and subsequent cyclization is a known method for preparing fused polyheterocycles like naphthyridines. This highlights the general utility of substituted pyridines in constructing complex heterocyclic architectures.

A hypothetical reaction scheme for the synthesis of a fused heterocyclic system from this compound is presented below:

ReactantDinucleophilePotential Fused Heterocycle
This compoundo-PhenylenediaminePyrido[1,2-a]benzimidazole derivative
This compoundCatecholPyrido[1,2-b] orientjchem.orgresearchgate.netbenzoxazine derivative
This compound2-AminoethanolPyrido[1,2-b] orientjchem.orggoogle.comoxazine derivative

Table 1: Hypothetical Synthesis of Fused Heterocycles

Generation of Chemical Libraries for Structure-Reactivity Relationship Studies

The generation of chemical libraries is a fundamental strategy in drug discovery and materials science to explore structure-activity relationships (SAR) and structure-property relationships. The versatile reactivity of this compound makes it an attractive scaffold for the construction of such libraries.

By systematically reacting this compound with a diverse set of reactants, a library of derivatives with varied substituents can be generated. For instance, the two chlorine atoms of the dichloromethyl group can be sequentially or simultaneously substituted by a range of nucleophiles, including amines, alcohols, thiols, and carbanions. This would lead to a library of compounds with diverse functional groups at the 2-position.

Furthermore, the aldehyde functionality, accessible via hydrolysis of the dichloromethyl group, can be used in a multitude of reactions to introduce diversity. Reductive amination with a library of primary and secondary amines, Wittig reactions with a variety of phosphonium (B103445) ylides, and aldol (B89426) condensations with different carbonyl compounds are just a few examples of reactions that can be employed to build a diverse chemical library.

While no specific chemical libraries based on this compound are reported in the public domain, the principles of combinatorial chemistry strongly support its potential as a starting point for such endeavors. The insights gained from screening these libraries could be invaluable for identifying new bioactive compounds or materials with desired properties.

Computational and Theoretical Investigations

Electronic Structure and Molecular Orbital Theory Analysis

The arrangement of electrons in a molecule dictates its chemical behavior. For 2-(Dichloromethyl)-3-methylpyridine, an analysis of its electronic structure offers insights into its stability, reactivity, and the nature of its chemical bonds. Molecular orbital theory is a cornerstone of this analysis.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). pnas.org The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity for electron donation. Conversely, the LUMO is the innermost orbital devoid of electrons, and its energy level reflects the molecule's ability to accept electrons. A lower LUMO energy indicates a stronger affinity for electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests that the molecule can be easily excited, implying higher reactivity.

For this compound, the HOMO is expected to be predominantly located on the electron-rich pyridine (B92270) ring, particularly influenced by the electron-donating methyl group. The LUMO, on the other hand, is likely to have significant contributions from the pyridine ring and the electron-withdrawing dichloromethyl group. The chlorine atoms, being highly electronegative, will lower the energy of the LUMO, making the dichloromethyl carbon a potential electrophilic site.

Table 1: Estimated Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine-6.77-0.656.12
3-Methylpyridine (B133936)-6.55-0.585.97
2-(Chloromethyl)pyridine (B1213738)-6.89-1.105.79
This compound (Estimated) -6.95 -1.50 5.45

Note: The values for this compound are estimated based on the expected electronic effects of the substituents on the pyridine core, as direct computational data is not available. The presence of two chlorine atoms is expected to lower both HOMO and LUMO energies, with a more pronounced effect on the LUMO, leading to a smaller HOMO-LUMO gap compared to related compounds.

Charge Distribution and Electrostatic Potential Surface Mapping

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. An electrostatic potential (ESP) map provides a visual representation of this charge distribution on the molecule's van der Waals surface. libretexts.org These maps are invaluable for predicting non-covalent interactions and identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net

In an ESP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas, which are prone to attack by electrophiles. Regions of positive electrostatic potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. Green or yellow areas represent regions that are relatively neutral.

For this compound, the ESP map would be expected to show a significant region of negative potential around the nitrogen atom of the pyridine ring, a characteristic feature of pyridines. researchgate.net This makes the nitrogen atom a primary site for protonation and interaction with Lewis acids. The hydrogen atoms of the methyl group and the pyridine ring would exhibit a slight positive potential. A notable region of positive potential would be anticipated around the dichloromethyl group, particularly on the carbon atom, due to the strong electron-withdrawing effect of the two chlorine atoms. This highlights the electrophilic nature of this part of the molecule.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the dichloromethyl group to the pyridine ring.

Mapping the potential energy surface as a function of the dihedral angle of this rotation would reveal the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. The stability of different conformers is primarily governed by steric hindrance and electronic interactions between the dichloromethyl group and the adjacent methyl group and pyridine nitrogen.

It is anticipated that the conformations where the bulky chlorine atoms are staggered with respect to the methyl group and the pyridine ring would be the most stable. A conformation where a chlorine atom is eclipsed with the methyl group would likely represent a higher energy state due to steric repulsion. A full 360-degree rotation would likely reveal at least two unique stable conformers and the transition states connecting them.

Table 2: Estimated Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (N-C-C-H)Relative Energy (kcal/mol)Description
Staggered 1~60°0.0Most stable conformer
Eclipsed~120°~3.5Transition state for rotation
Staggered 2~180°~0.5A second stable conformer

Note: These values are estimations based on typical rotational barriers for substituted ethanes and the expected steric interactions within the molecule. The exact energies would require specific quantum chemical calculations.

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov They allow for the determination of the structures and energies of reactants, products, and, most importantly, the high-energy transition states that connect them.

Theoretical Determination of Transition State Structures

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that pathway. It represents the energy barrier that must be overcome for a reaction to occur. Identifying the geometry and energy of a transition state is crucial for understanding reaction kinetics.

For this compound, a key reaction would be the nucleophilic substitution at the dichloromethyl carbon. A theoretical study of this reaction, for example with a hydroxide (B78521) ion as the nucleophile, would involve locating the transition state structure. This structure would likely feature an elongated C-Cl bond for the leaving group and a partially formed C-OH bond for the incoming nucleophile, with the carbon atom adopting a trigonal bipyramidal geometry. The energy of this transition state relative to the reactants would determine the activation energy of the reaction.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Studies

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.gov An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction.

For the nucleophilic substitution on this compound, the IRC would trace the path from the reactant complex (the pyridine derivative and the nucleophile), through the transition state, to the product complex (the substituted pyridine and the leaving chloride ion). This analysis would provide a complete energetic and geometric profile of the reaction pathway.

Prediction of Spectroscopic Parameters via Quantum Mechanical Methods

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become a standard tool for the prediction of spectroscopic parameters, offering valuable insights that complement experimental data. These computational approaches can predict a range of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies from Infrared (IR) and Raman spectroscopy.

For pyridine derivatives, DFT methods have been successfully used to calculate structural and spectroscopic properties. For instance, studies on related molecules like 2-bromo-3-hydroxy-6-methyl pyridine have utilized the B3LYP functional with the 6-311G(d,p) basis set to analyze their structure and vibrational assignments. researchgate.net Such calculations typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by the calculation of spectroscopic parameters at that geometry.

The prediction of NMR chemical shifts is often carried out using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions can depend on the choice of the DFT functional and the basis set. nih.govresearchgate.net For example, a comparative study on a different heterocyclic system showed that various DFT functionals, such as B3LYP, M06-2X, and others, coupled with basis sets like TZVP and 6-311+G(d,p), can be evaluated against experimental data to determine the most accurate computational protocol. nih.govresearchgate.net It has been noted that the prediction of ¹H-NMR chemical shifts can be more sensitive to the optimized geometry than ¹³C-NMR chemical shifts. nih.gov

Vibrational frequencies are another key set of parameters that can be predicted using quantum mechanical methods. DFT calculations can provide the harmonic vibrational frequencies, which are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. researchgate.netmdpi.com For various pyridine derivatives, DFT calculations have shown excellent agreement with experimental IR and Raman spectra, aiding in the complete assignment of vibrational modes. researchgate.net

Geometry Optimization: The three-dimensional structure of this compound would be optimized using a selected DFT functional and basis set to find the most stable conformation.

Frequency Calculations: At the optimized geometry, harmonic vibrational frequencies would be calculated to predict the IR and Raman spectra. These calculations also confirm that the optimized structure is a true minimum on the potential energy surface.

NMR Chemical Shift Calculations: Using the GIAO method, the ¹H and ¹³C NMR isotropic shielding values would be computed and then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

The following table illustrates the type of data that would be generated from such a computational study for this compound, based on common practices in the field. The values presented are hypothetical and serve as an example of what a detailed computational analysis would provide.

ParameterHypothetical Calculated ValueMethod/Basis Set
¹H NMR Chemical Shifts (ppm) GIAO/B3LYP/6-31G(d)
Pyridine H (position 4)7.5 - 8.0
Pyridine H (position 5)7.2 - 7.6
Pyridine H (position 6)8.4 - 8.8
-CHCl₂ Proton6.5 - 7.0
-CH₃ Protons2.3 - 2.7
¹³C NMR Chemical Shifts (ppm) GIAO/B3LYP/6-31G(d)
Pyridine C (position 2)150 - 155
Pyridine C (position 3)135 - 140
Pyridine C (position 4)130 - 135
Pyridine C (position 5)120 - 125
Pyridine C (position 6)145 - 150
-CHCl₂ Carbon70 - 75
-CH₃ Carbon18 - 22
Selected Vibrational Frequencies (cm⁻¹) B3LYP/6-31G(d) (scaled)
C-H stretch (pyridine ring)3000 - 3100
C-H stretch (methyl group)2900 - 3000
C=N/C=C ring stretch1550 - 1600
C-Cl stretch700 - 800

Solvent Effects in Theoretical Modeling and Simulation

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical modeling and simulation provide powerful tools to understand these solvent effects at a molecular level. Two primary approaches are used to model solvent effects: implicit and explicit solvent models.

Implicit solvent models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can be effective in capturing the bulk electrostatic effects of the solvent on the solute. Common implicit solvent models include the Polarizable Continuum Model (PCM) and its variants.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally much more demanding due to the increased number of atoms. Molecular dynamics (MD) simulations are often used with explicit solvent models to study the dynamic behavior of the solute-solvent system. nih.gov

For a molecule like this compound, theoretical modeling could be used to investigate how different solvents affect its conformational preferences, electronic properties, and spectroscopic parameters. For example, the polarity of the solvent could influence the rotational barrier of the dichloromethyl group and the relative energies of different conformers.

A computational study on solvent effects for this compound would typically involve:

Conformational Analysis in Different Solvents: The geometry of the molecule would be optimized in the gas phase and in the presence of different solvents using an implicit solvent model. This would reveal how the solvent stabilizes different conformations.

Calculation of Spectroscopic Parameters in Solution: NMR and IR parameters would be calculated using a solvent model to predict how these spectra might change in different solvent environments.

Molecular Dynamics Simulations: To study specific solute-solvent interactions and the dynamic behavior of the system, MD simulations could be performed with the solute molecule placed in a box of explicit solvent molecules. Analysis of the radial distribution functions from these simulations can reveal the structure of the solvent shell around the solute. nih.gov

The following table provides a hypothetical example of how the calculated dipole moment and energy of this compound might vary in different solvents, illustrating the type of data generated from such a study.

SolventDielectric Constant (ε)Hypothetical Calculated Dipole Moment (Debye)Hypothetical Relative Energy (kcal/mol)
Gas Phase12.10.00
Toluene2.42.5-0.5
Dichloromethane (B109758)8.93.0-1.2
Acetonitrile (B52724)37.53.4-2.0
Water80.13.7-2.5

This data would indicate how the molecule's polarity and stability are influenced by the polarity of the solvent.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For 2-(Dichloromethyl)-3-methylpyridine, HRMS would provide a precise mass measurement, distinguishing it from other compounds with the same nominal mass.

In a typical analysis, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to minimize initial fragmentation and preserve the molecular ion. The exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical mass calculated from the isotopic masses of its constituent atoms (carbon, hydrogen, nitrogen, and chlorine).

Table 1: Theoretical and Expected HRMS Data for this compound

IonMolecular FormulaTheoretical Monoisotopic Mass (Da)Expected Measured Mass (Da)Mass Accuracy (ppm)
[M+H]⁺C₇H₈Cl₂N⁺176.00846176.0085< 5

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum. The molecular ion region would exhibit a cluster of peaks corresponding to the different isotopic combinations, with the relative intensities matching the theoretical distribution.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would be conducted to investigate its fragmentation pathways. This involves collision-induced dissociation (CID) to break the molecule into smaller, charged fragments. The analysis of these fragments provides valuable structural information.

Table 2: Plausible Fragmentation Pathways of this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss
176.0140.0[C₇H₇ClN]⁺HCl
176.0104.1[C₇H₈N]⁺Cl₂
140.0104.1[C₇H₈N]⁺HCl

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a suite of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would be employed for complete structural assignment.

Advanced NMR Pulse Sequences for Connectivity and Stereochemistry

While standard ¹H and ¹³C NMR provide initial information, advanced pulse sequences are necessary to establish the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): This 2D experiment would reveal proton-proton couplings. For this compound, correlations would be expected between the protons on the pyridine (B92270) ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations between the methyl protons and the C2 and C3 carbons of the pyridine ring, as well as between the dichloromethyl proton and the C2 carbon.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
2-CHCl₂~6.8~70C2, C3
3-CH₃~2.5~18C2, C3, C4
Pyridine-H4~7.8~138C3, C5
Pyridine-H5~7.3~125C4, C6
Pyridine-H6~8.5~150C2, C5
Pyridine-C2-~1552-CHCl₂, 3-CH₃, Pyridine-H6
Pyridine-C3-~1353-CH₃, Pyridine-H4

Solid-State NMR Applications for Structural Insights

While less common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the structure of this compound in the solid phase. nih.govacs.org This is particularly useful for studying polymorphism, intermolecular interactions, and for compounds that are insoluble or unstable in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of both ¹³C and ¹⁵N nuclei. acs.orgresearchgate.net Solid-state NMR could reveal differences in the crystal packing and molecular conformation compared to the solution state. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cdnsciencepub.comcdnsciencepub.comnih.gov The resulting spectra provide a "fingerprint" of the compound and are excellent for identifying functional groups.

For this compound, the IR and Raman spectra would show characteristic bands for the C-H stretching and bending of the methyl group and the pyridine ring, the C-N and C=C stretching vibrations of the aromatic ring, and the C-Cl stretching of the dichloromethyl group. acs.orgresearchgate.net

Table 4: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch (CH₃)2850-2960IR, Raman
C=C/C=N Ring Stretching1400-1600IR, Raman
CH₃ Bending1375-1450IR
C-Cl Stretch600-800IR, Raman

The combination of IR and Raman spectroscopy can help in assigning the vibrational modes more accurately, as some modes may be more active in one technique than the other due to selection rules. cdnsciencepub.com

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating the target compound from impurities and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. mdpi.comsemanticscholar.org A GC-MS method would be developed for both qualitative and quantitative purposes. thermofisher.comtandfonline.com

The development would involve optimizing several parameters:

Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, would likely provide good separation of the target compound from related isomers and potential impurities. mdpi.comsemanticscholar.org

Temperature Program: A temperature gradient would be optimized to ensure good resolution and peak shape, starting at a lower temperature to trap the analyte and then ramping up to elute it in a reasonable time. researchgate.net

Injection Mode: Splitless injection would likely be used for trace analysis to maximize sensitivity.

Mass Spectrometer Settings: The mass spectrometer would be operated in full scan mode for initial identification and in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis, monitoring the characteristic ions of this compound. semanticscholar.org

This developed GC-MS method would be invaluable for quality control, reaction monitoring, and for the detection of trace-level impurities in the synthesis of this compound. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the assessment of purity and the separation of this compound from reaction mixtures and potential impurities. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity.

Methodologies for the analysis of structurally related chlorinated pyridines often employ a C18 or similar nonpolar stationary phase. nih.gov A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comhelixchrom.com The composition of the mobile phase can be adjusted (either isocratically or through a gradient) to achieve optimal separation and peak resolution. nih.gov For instance, a gradient elution program, starting with a higher proportion of aqueous phase and gradually increasing the organic solvent concentration, can effectively separate compounds with a range of polarities. nih.gov Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance in the ultraviolet region, typically around 240-270 nm. nih.gov

The validation of an HPLC method ensures its reliability for quantitative analysis. youtube.com Key validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantitation (LOQ). youtube.comresearchgate.net For related chlorinated methylpyridines, methods have been developed and optimized to achieve high purity (e.g., 99.01%) and good recovery rates (e.g., 82.7%), demonstrating the effectiveness of preparative HPLC for isolating high-purity fractions. nih.gov

ParameterDescription/ValueReference
TechniqueReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govsielc.com
Stationary PhaseOctadecylsilane (C18), e.g., Zorbox-C18 or Newcrom R1 nih.govsielc.com
Mobile PhaseAcetonitrile and water (with potential acid modifier like phosphoric or formic acid) sielc.com
Elution ModeGradient or Isocratic nih.govhelixchrom.com
DetectionUV Spectrophotometry (e.g., at 240 nm or 260 nm) nih.gov
Flow RateTypically 1.0 mL/min for analytical scale; higher for preparative scale. researchgate.net
TemperatureAmbient or controlled (e.g., 40 °C)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical reactivity.

While specific crystallographic data for this compound is not publicly available, analysis of related substituted pyridine structures provides insight into the expected molecular geometry. acs.org The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Crystallographic ParameterDescriptionReference
Crystal SystemDescribes the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). acs.org
Space GroupSpecifies the symmetry operations applicable to the crystal structure. acs.org
Unit Cell DimensionsLengths of the cell edges (a, b, c) and the angles between them (α, β, γ). acs.org
Bond LengthsPrecise distances between bonded atoms (e.g., C-Cl, C-N, C-C).
Bond AnglesAngles formed by three connected atoms (e.g., Cl-C-Cl, C-C-N).
Torsion AnglesDefine the conformation of the substituents relative to the pyridine ring.

Electroanalytical Techniques for Redox Behavior and Electrochemical Mechanism Studies

Electroanalytical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like this compound. These methods provide information on reduction and oxidation potentials and can offer insights into the mechanisms of electron transfer reactions. google.comwpmucdn.com

The electrochemical behavior of this compound is expected to be characterized by the reduction of both the dichloromethyl group and the pyridine ring. The reduction of halogenated aromatic compounds typically proceeds through the cleavage of the carbon-halogen bond. researchgate.net The dichloromethyl group can be reduced in a stepwise manner, losing chloride ions sequentially. This process involves the transfer of electrons to the molecule, leading to the formation of radical anions and subsequent fragmentation. researchgate.net

Cyclic voltammetry performed in an aprotic solvent (like acetonitrile or dimethylformamide) with a supporting electrolyte would likely reveal one or more irreversible reduction peaks at negative potentials, corresponding to the dechlorination process. google.comresearchgate.net The potential at which these peaks appear is indicative of the energy required to reduce the C-Cl bonds.

Electrochemical ProcessTechniqueExpected ObservationReference
Reduction of Dichloromethyl GroupCyclic Voltammetry (CV)Irreversible cathodic peak(s) corresponding to C-Cl bond cleavage. google.comresearchgate.net
Reduction of Pyridine RingCyclic Voltammetry (CV)Cathodic peak at negative potential, potentially reversible or quasi-reversible depending on conditions. wpmucdn.com
Mechanistic InvestigationScan Rate Dependent CVChanges in peak potential and current can elucidate the nature of the electron transfer steps. researchgate.net
Product IdentificationControlled-Potential Electrolysis followed by GC-MS or HPLCIdentification of dechlorination products (e.g., chloromethyl- and methyl-derivatives). researchgate.net

Role As a Key Intermediate in Complex Chemical Synthesis

Utility in the Synthesis of Complex Organic Molecules

The 2,3-disubstituted pyridine (B92270) framework is a common motif in many biologically active compounds, including pharmaceuticals and agrochemicals. agropages.comresearchgate.netnih.gov 2-(Dichloromethyl)-3-methylpyridine, as a synthetic equivalent of 2-formyl-3-methylpyridine, is an ideal starting point for introducing further molecular complexity.

The dichloromethyl group can be hydrolyzed under controlled conditions to yield the corresponding aldehyde, 2-formyl-3-methylpyridine. This aldehyde is a versatile functional group that can undergo a multitude of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in various carbon-carbon and carbon-nitrogen bond-forming reactions. This versatility makes it a key building block in the multi-step synthesis of elaborate target molecules.

For instance, substituted pyridines are fundamental to the structure of proton pump inhibitors (PPIs), a class of drugs used to reduce gastric acid production. orientjchem.org The synthesis of many PPIs, such as dexlansoprazole, starts from a 2,3-dimethylpyridine (2,3-lutidine) scaffold, which is subsequently functionalized. orientjchem.org The chlorination of the methyl group at the 2-position is a key step in these synthetic routes. orientjchem.org While some processes use monochlorination, the use of a dichloromethyl intermediate provides a stable precursor to the crucial aldehyde functionality needed for constructing the final drug molecule.

Similarly, the methylpyridine core is integral to numerous modern agrochemicals. agropages.com Derivatives of 3-methylpyridine (B133936) are used to produce potent herbicides such as nicosulfuron (B1678754) and flazasulfuron. nih.govgoogle.com The strategic functionalization of the pyridine ring is critical to the biological activity of these compounds. The this compound intermediate offers a reliable pathway to introduce functional groups necessary for creating new, highly active agrochemical products.

Table 1: Synthetic Transformations of the Dichloromethyl Group

Starting Functional GroupReagents and ConditionsResulting Functional Group
Dichloromethyl (-CHCl₂)H₂O, mild acid or baseFormyl (-CHO)
Formyl (-CHO)KMnO₄, H₂CrO₄Carboxylic Acid (-COOH)
Formyl (-CHO)NaBH₄, LiAlH₄Hydroxymethyl (-CH₂OH)
Formyl (-CHO)R'NH₂ (Primary Amine)Imine (-CH=NR')
Formyl (-CHO)Wittig Reagent (Ph₃P=CHR')Alkene (-CH=CHR')

Application as a Building Block for Novel Materials

The unique electronic and coordinating properties of the pyridine ring make it an attractive component in materials science for applications ranging from functional polymers to heterogeneous catalysis. This compound can serve as a versatile building block for incorporating the 3-methylpyridine moiety into larger macromolecular structures.

One key application is in the development of functional polymers. The dichloromethyl group can be used to graft the pyridine unit onto a polymer backbone through various chemical reactions. Alternatively, after conversion to a more reactive functional group like an aldehyde or alcohol, it can be polymerized with suitable co-monomers to create polymers with tailored optical, thermal, or metal-coordinating properties. Pyridine-containing polymers have been investigated for use in sensors, membranes, and as catalysts. researchgate.net

Furthermore, this intermediate is valuable for creating supported catalysts. By immobilizing pyridine-based ligands onto solid supports like functionalized carbon, silica, or polystyrene, heterogeneous catalysts can be developed. mdpi.com These catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. This compound can be used to covalently link a catalytic pyridine-based structure to such a solid support, combining the reactivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

Contribution to Ligand Design in Catalysis

The design of effective ligands is central to the field of transition metal catalysis. The 2,3-disubstituted pyridine scaffold of this compound provides an excellent platform for creating multidentate ligands. Following its conversion to 2-formyl-3-methylpyridine, the molecule features a nitrogen atom within the pyridine ring and an oxygen atom in the formyl group, which can act as a bidentate N,O-donor system.

More complex ligands can be readily synthesized via condensation of the formyl group with various amines to form Schiff bases. This reaction is a powerful method for generating a diverse library of ligands with tunable steric and electronic properties. For example, reacting 2-formyl-3-methylpyridine with a primary amine (R-NH₂) yields a bidentate N,N-ligand. If the amine contains an additional donor atom (e.g., 2-aminoethanol), a tridentate N,N,O-ligand can be formed. These types of ligands are known to form stable complexes with a variety of transition metals, including copper, iron, and palladium. nih.govresearchgate.net

These metal complexes have potential applications in a wide range of catalytic transformations, such as oxidation, reduction, and cross-coupling reactions. The ability to systematically modify the ligand structure allows for the fine-tuning of the catalyst's activity and selectivity for a specific chemical process.

Table 2: Examples of Ligand Scaffolds Derived from 2-Formyl-3-methylpyridine

ReactantResulting Ligand TypePotential Donor AtomsExample Scaffold
- (Direct Coordination)BidentateN, O2-formyl-3-methylpyridine
Primary Amine (R-NH₂)Bidentate (Schiff Base)N, NN-(3-methylpyridin-2-ylmethylene)alkanamine
Hydrazine (H₂NNH₂)Bidentate (Hydrazone)N, N(E)-(3-methylpyridin-2-yl)methylenehydrazine
2-AminoethanolTridentate (Schiff Base)N, N, O2-(((3-methylpyridin-2-yl)methylene)amino)ethan-1-ol
Ethylenediamine (B42938)Tetradentate (Schiff Base)N, N, N, NN,N'-Bis((3-methylpyridin-2-yl)methylene)ethane-1,2-diamine

Use in the Construction of Diverse Heterocyclic Scaffolds

Fused heterocyclic systems are of immense interest in medicinal chemistry due to their rigid structures and ability to interact with biological targets. The aldehyde functionality, readily accessible from this compound, is a powerful tool for constructing new rings onto the pyridine core through intramolecular or intermolecular cyclization reactions. rsc.orgmdpi.com

A common strategy involves reacting the 2-formyl-3-methylpyridine with a molecule containing two nucleophilic sites (a binucleophile). This approach, often referred to as a condensation-cyclization reaction, can lead to the formation of a wide variety of fused bicyclic and polycyclic systems. For example:

Reaction with amidines or guanidines can yield pyridopyrimidines , a class of compounds with documented biological activities.

Reaction with o-phenylenediamine can be used to synthesize pyridobenzimidazoles .

Condensation with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) followed by cyclization can afford fused pyridines and other complex heterocyclic structures. mdpi.com

These cyclization reactions provide a modular and efficient way to access novel chemical space. By choosing the appropriate binucleophile, chemists can systematically build a library of diverse heterocyclic scaffolds for screening in drug discovery and materials science programs. The synthesis of pyrido[1,2-a]pyrimidines and 6-azaindoles from appropriately substituted pyridines demonstrates the power of this approach in modern organic synthesis. researchgate.netchemrxiv.org

Emerging Research Directions and Future Perspectives

Integration with Automation and Artificial Intelligence in Chemical Synthesis

The synthesis of complex molecules, including pyridine (B92270) derivatives, is increasingly benefiting from the integration of automation and artificial intelligence (AI). ainvest.comnih.gov Future research on 2-(Dichloromethyl)-3-methylpyridine is expected to leverage these technologies to accelerate discovery and optimize production.

Furthermore, automated flow chemistry platforms offer a pathway to safer, more efficient, and scalable production. Continuous flow reactors can handle hazardous reagents and exothermic reactions with greater control than traditional batch processes. mdpi.com The synthesis of this compound, which may involve reactive chlorinating agents, is an ideal candidate for adaptation to automated flow systems, enabling on-demand production and minimizing waste. The convergence of AI for process optimization and automation for physical execution represents a powerful paradigm for future chemical manufacturing. ainvest.com

Potential Applications in Supramolecular Chemistry and Self-Assembly

While direct applications of this compound in supramolecular chemistry are not yet established, its molecular structure presents intriguing possibilities. The pyridine ring, with its nitrogen lone pair, is a well-known building block in coordination chemistry and crystal engineering, capable of forming complexes with metal ions. nih.govresearchgate.net

The presence of the dichloromethyl group introduces additional functionalities. The chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly used to direct the self-assembly of molecules into well-defined architectures. Future research could explore the use of this compound as a ligand or node in the construction of:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen could coordinate to metal centers while the dichloromethyl group could interact with other components within the framework pores.

Supramolecular Cages: Through carefully designed coordination or covalent bonds, this compound could act as a panel or vertex in the self-assembly of complex, three-dimensional structures.

Liquid Crystals: The rigid pyridine core combined with the specific interactions afforded by its substituents could lead to novel mesogenic properties.

Investigating these possibilities could expand the utility of this compound beyond its current role as a synthetic intermediate into the realm of advanced materials.

Continued Emphasis on Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry are becoming central to modern chemical synthesis, with a strong focus on maximizing efficiency and minimizing waste. jocpr.comacs.org Atom economy, a concept that measures how many atoms of the reactants are incorporated into the final desired product, is a key metric for evaluating the sustainability of a chemical process. jocpr.comacs.orgresearchgate.net

Future synthetic strategies for this compound will undoubtedly prioritize sustainability. Research will likely focus on:

Catalytic Chlorination: Moving away from stoichiometric chlorinating agents towards catalytic systems that use a recyclable catalyst and a more benign ultimate chlorine source. This would dramatically improve the atom economy and reduce the generation of inorganic salt byproducts.

Safer Reagents: The use of reagents like trichloroisocyanuric acid (TCCA) is already seen as a safer and more atom-economical alternative to other N-haloamides for chlorination steps. orientjchem.org Continued exploration for even more efficient and safer reagents is expected.

The table below illustrates how different synthetic reactions are evaluated based on atom economy, a principle central to developing more sustainable routes for compounds like this compound.

Reaction TypeAtom EconomyDescription
RearrangementHigh (Often 100%)Atoms are reorganized within a molecule, so all are retained in the product.
AdditionHigh (Often 100%)All atoms from the starting materials are combined in the final product (e.g., Diels-Alder reaction). nih.gov
SubstitutionMediumThe desired functional group replaces another, generating a byproduct that is considered waste.
EliminationLowA small molecule is removed from a larger one, resulting in significant waste.

By focusing on reaction types with inherently high atom economy, such as addition and rearrangement reactions, and by employing catalysis, chemists can design more sustainable synthetic pathways. acs.orgnih.gov

Synergistic Relationship Between Theoretical Predictions and Experimental Validation

The interplay between computational chemistry and experimental synthesis creates a powerful feedback loop that accelerates scientific discovery. scitechdaily.com For this compound, theoretical methods like Density Functional Theory (DFT) can provide profound insights that guide laboratory work. ajchem-a.comnih.gov

Future research will likely employ computational modeling to:

Predict Reactivity: Calculate the electron density distribution and molecular orbital energies to predict the most likely sites for electrophilic or nucleophilic attack on the pyridine ring. This can help in designing targeted functionalization strategies. mdpi.com

Elucidate Reaction Mechanisms: Model the transition states and intermediates of potential synthetic routes to understand the reaction kinetics and thermodynamics. mdpi.com This can help in identifying the most energetically favorable pathways and avoiding undesirable side reactions.

Simulate Spectroscopic Data: Predict NMR, IR, and other spectroscopic signatures for potential products and intermediates, which can aid in their experimental identification and characterization. mdpi.com

These theoretical predictions provide a rational basis for designing experiments. ajchem-a.com In turn, the results from experimental validation—such as actual product yields, reaction rates, and structural characterizations—are used to refine and improve the accuracy of the computational models. This synergistic relationship minimizes resource-intensive trial-and-error experimentation and paves the way for the rational design of novel derivatives and synthetic methods. scitechdaily.com

Unexplored Reactivity Patterns and Opportunities for Targeted Functionalization

While this compound is valued as an intermediate, its full reactive potential remains largely untapped. The dichloromethyl group is a versatile functional handle that can be transformed into other valuable moieties. For example, hydrolysis of the dichloromethyl group could yield the corresponding aldehyde, 2-formyl-3-methylpyridine, a highly useful building block for a wide range of subsequent reactions.

Future research is expected to explore novel transformations and functionalizations, including:

Selective C-H Activation: Developing catalytic methods to selectively functionalize the other C-H bonds on the pyridine ring (at positions 4, 5, or 6), which would open access to a vast array of new polysubstituted pyridine derivatives.

Cross-Coupling Reactions: Utilizing the dichloromethyl group or other positions on the ring in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Regioselective Transformations: Investigating how the existing methyl and dichloromethyl groups direct the regioselectivity of further reactions, such as nitration, halogenation, or nucleophilic aromatic substitution. nih.gov

Unlocking these new reactivity patterns will not only provide more efficient routes to known targets but also enable the synthesis of novel molecular scaffolds for applications in pharmaceuticals and agrochemicals. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-(Dichloromethyl)-3-methylpyridine, and how can reaction conditions be optimized for high yield?

The compound is synthesized via heterocyclization reactions, such as reacting N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 1H-pyrazol-5-amines under controlled conditions. Optimization involves adjusting reaction temperature (ambient to elevated), solvent selection (polar aprotic solvents), and catalyst use. For instance, maintaining anhydrous conditions and using bases like triethylamine can enhance cyclization efficiency. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) identifies substituent positions via characteristic splitting patterns (e.g., dichloromethyl protons at δ 5.2–5.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 190.0145 for C₇H₇Cl₂N). Purity assessment via HPLC with UV detection at 254 nm ensures ≥95% purity, critical for downstream applications .

Advanced Research Questions

Q. How does the dichloromethyl group influence the electronic properties and reactivity of 3-methylpyridine derivatives in heterocyclization reactions?

The electron-withdrawing dichloromethyl group increases the pyridine ring's electrophilicity, directing nucleophilic attack to the para position relative to the methyl group. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show reduced LUMO energy at C-4, facilitating reactions with amines or thiols. Kinetic studies using stopped-flow techniques reveal rate constants 2–3× higher compared to non-halogenated analogs .

Q. What methodologies address discrepancies in reported reaction mechanisms for this compound formation, such as competing gas-phase vs. liquid-phase pathways?

Contradictions between gas-phase and liquid-phase mechanisms are resolved using isotopic labeling (e.g., ¹⁵N-ammonia) and phase-partitioning experiments. Liquid-phase reactions (supported by pyridinium product detection in wall films) dominate under ambient conditions, while gas-phase pathways require catalysts or higher temperatures (>110°C), as demonstrated in acrolein-ammonia systems .

Q. What in vitro models demonstrate the anticancer potential of this compound derivatives, and what structural features correlate with activity?

Derivatives like 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines inhibit cancer cell lines (e.g., MCF-7, IC₅₀ 8–12 μM) through topoisomerase II inhibition. Structure-activity relationship (SAR) studies highlight the necessity of the dichloromethyl group for DNA intercalation, while methyl substitution at C-3 enhances membrane permeability. Dose-response assays in 3D spheroid models validate efficacy .

Q. How can computational modeling predict the regioselectivity of this compound in multi-component reactions?

Transition state modeling using Gaussian09 at the M06-2X/def2-TZVP level calculates activation energies for regioisomers. Fukui indices derived from Natural Population Analysis (NPA) identify C-4 as the most electrophilic site, aligning with experimental outcomes in Diels-Alder reactions. MD simulations (AMBER) further assess solvent effects on selectivity .

Notes

  • References align with methodological focus and academic rigor.
  • Advanced questions integrate experimental and computational approaches to reflect research depth.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.